Product packaging for Leporin B(Cat. No.:)

Leporin B

Cat. No.: B1244388
M. Wt: 351.4 g/mol
InChI Key: ZAWHOLMDNIHGEJ-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leporin B is a secondary fungal metabolite belonging to the class of 2-pyridone alkaloids, first isolated from an unidentified fungus and later identified in species such as Aspergillus leporis and Scytalidium cuboideum . This compound is characterized as a demethylated analogue of Leporin A . Research has established that this compound acts as a novel inducing agent for the hexokinase II gene, positioning it as a valuable tool for investigating cellular glucose metabolism and energy homeostasis . Beyond its metabolic applications, studies have highlighted its potential in other research areas, demonstrating cytotoxic and antibiotic activities . The biosynthesis of this compound in Aspergillus flavus is directed by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster . A significant recent discovery identified Leporin C as an inactive precursor, or natural prodrug, which can be converted into the active this compound through the action of human cytochrome P450 3A4 (CYP3A4) . This unique activation pathway makes the Leporin system a compelling model for studying natural prodrug strategies in chemical biology and drug discovery research. This product is supplied for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO3 B1244388 Leporin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

2-hydroxy-10-methyl-4-phenyl-6-[(E)-prop-1-enyl]-6a,7,8,9,10,10a-hexahydro-6H-isochromeno[4,3-c]pyridin-1-one

InChI

InChI=1S/C22H25NO3/c1-3-8-18-16-12-7-9-14(2)19(16)20-21(26-18)17(13-23(25)22(20)24)15-10-5-4-6-11-15/h3-6,8,10-11,13-14,16,18-19,25H,7,9,12H2,1-2H3/b8-3+

InChI Key

ZAWHOLMDNIHGEJ-FPYGCLRLSA-N

Isomeric SMILES

C/C=C/C1C2CCCC(C2C3=C(O1)C(=CN(C3=O)O)C4=CC=CC=C4)C

Canonical SMILES

CC=CC1C2CCCC(C2C3=C(O1)C(=CN(C3=O)O)C4=CC=CC=C4)C

Synonyms

leporin B

Origin of Product

United States

Biosynthetic Pathways and Genetic Basis of Leporin B

Producer Organisms and Strain Diversity

Fungal Species Identification and Isolation Methodologies

Leporin B is a secondary metabolite primarily produced by various species of filamentous fungi. The most prominent producer identified in the literature is Aspergillus flavus. researchgate.netfrontiersin.orgjst.go.jp this compound has also been reported to be produced by Aspergillus leporis and Scytalidium cuboideum. researchgate.netfrontiersin.org Initially, it was isolated from an unidentified fungal strain. researchgate.netjst.go.jp

The isolation and identification of these fungal species involve standard mycological techniques. researchgate.net Fungi are typically isolated from environmental or infected samples, such as plant material, by direct transfer of hyphae or spores onto a solid culture medium. researchgate.netnih.gov Common media used for cultivating these fungi include Potato Dextrose Agar (PDA), Czapek Yeast Extract Agar (CYA), and Malt Extract Agar (MEA). researchgate.net

Isolation Techniques:

Direct Methods: Involve the simple transfer of fungal material (hyphae or spores) from its source to a sterile culture plate. researchgate.net

Selective Methods: These methods are employed when the target fungus is a minor component of the microbial population. This can involve surface sterilization of the source material to remove contaminants or the use of selective media that favors the growth of the target species. researchgate.net For instance, root samples may be washed and surface-sterilized with sodium hypochlorite (B82951) before being placed on agar. nih.gov

Identification Methodologies:

Morphological Identification: Fungi are first identified based on their macroscopic (colony appearance) and microscopic (spore and hyphae structure) characteristics. researchgate.netnih.gov

Molecular Identification: For precise species-level identification, molecular techniques are essential. This involves DNA extraction from the fungal culture, followed by the amplification and sequencing of specific genetic markers. nih.gov Commonly used markers include the internal transcribed spacer (ITS) region of the ribosomal RNA gene, as well as protein-coding genes like beta-tubulin (TUB), calmodulin (CMD), and translation elongation factor-1 alpha (TEF). nih.gov The resulting sequences are then compared to databases like GenBank using tools such as BLAST for species confirmation. frontiersin.org

Notably, the production of leporins, including this compound, by fungi like A. flavus was historically observed only when the fungi were grown on solid culture media. researchgate.netjst.go.jp However, recent studies have demonstrated the isolation of leporins from liquid cultures, which is more suitable for large-scale screening. jst.go.jp

Strain-Specific Metabolic Profiling

Significant metabolic diversity exists among different strains of Aspergillus flavus. frontiersin.orgresearchgate.netnih.gov This intraspecies diversity means that not all A. flavus strains produce the same profile or quantity of secondary metabolites. researchgate.netbiorxiv.org Metabolic profiling, often using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS), reveals that the production of specific compounds, including this compound, can be strain-dependent. frontiersin.orgnih.gov

For example, a study analyzing 27 A. flavus isolates showed a varied distribution of metabolites, with this compound being one of the compounds profiled. researchgate.net Some strains may produce this compound, while others might produce different leporins like Leporin A, or fail to produce them altogether under standard laboratory conditions. frontiersin.org Research has shown that even within A. flavus, there are genetically distinct populations that exhibit differences in their secondary metabolite profiles. nih.govpnas.org For instance, while the biosynthetic gene clusters for this compound were found to be genetically similar across different populations, the expression levels of the metabolite could vary significantly. nih.govpnas.org

This strain-specific production highlights the complexity of secondary metabolism regulation. frontiersin.orgbiorxiv.org The metabolic output is influenced by the specific genetic background of the strain and environmental conditions. biorxiv.org Studies have shown that two different strains of A. flavus, NRRL 501 and NRRL 1957, had largely non-overlapping secondary metabolite profiles, although both were capable of producing this compound and C. biorxiv.org This variability underscores the importance of strain selection and culture condition optimization for the production of specific metabolites like this compound.

Biosynthetic Gene Cluster Elucidation

The synthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). In Aspergillus flavus, this is identified as cluster 23. frontiersin.orgnih.gov This BGC contains all the genetic information necessary for producing the leporin family of metabolites, including the core enzymes, auxiliary enzymes for modifications, and regulatory elements. nih.govnih.gov

Identification of Core Enzymes (e.g., PKS-NRPS Hybrids, LepA)

The central enzyme responsible for constructing the backbone of this compound is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), designated LepA (UniProt ID: B8NJG9). nih.govresearchgate.net These mega-enzymes are common in fungal secondary metabolism and are responsible for assembling complex molecules from simple precursors. biorxiv.org

The LepA enzyme functions by fusing a polyketide chain with an amino acid. nih.gov Specifically, it combines a hexaketide (a six-unit polyketide) with the amino acid phenylalanine. nih.gov The PKS portion of the hybrid enzyme contains several domains, including:

KS (β-ketosynthase): Catalyzes the condensation reactions to extend the polyketide chain. researchgate.net

AT (Acyltransferase): Selects and loads the extender units (malonyl-CoA). biorxiv.org

DH (Dehydratase): Removes water molecules. researchgate.net

KR (Ketoreductase): Reduces keto groups. researchgate.net

cMT (C-methyltransferase): Adds methyl groups. researchgate.net

The NRPS module contains:

C (Condensation) domain: Forms the peptide bond. researchgate.net

A (Adenylation) domain: Selects and activates the specific amino acid (phenylalanine). researchgate.net

T (Thiolation) domain / Peptidyl Carrier Protein (PCP): Covalently tethers the growing intermediate chain. researchgate.net

Interestingly, the PKS region of LepA and similar enzymes in other 2-pyridone pathways contains a nonfunctional enoyl reductase (ER) domain. researchgate.net This necessitates the action of a separate, trans-acting enoyl reductase enzyme to complete the biosynthetic process. researchgate.net Gene knockout experiments have confirmed the essential role of LepA; an A. flavus strain with the lepA gene deleted was unable to produce leporins. nih.gov

Auxiliary Enzyme Characterization

Following the initial synthesis of the core structure by LepA, a series of auxiliary (or tailoring) enzymes encoded within the BGC modify the molecule to produce the final this compound structure. These enzymes perform specific chemical reactions like oxidations, reductions, and cyclizations.

EnzymeGene ID (A. flavus)Enzyme TypeFunction in this compound Pathway
LepH AFLA_066860Cytochrome P450 MonooxygenaseCatalyzes a key hydroxylation step. nih.gov
LepD AFLA_066880Cytochrome P450 MonooxygenaseInvolved in oxidative modifications of the leporin scaffold. nih.gov
LepG AFLA_066850Enoyl ReductaseWorks in conjunction with the PKS-NRPS LepA to facilitate the release of the stable tetramic acid precursor. nih.govresearchgate.net
LepF AFLA_066890DehydrogenasePerforms a dehydrogenation step in the biosynthetic pathway. nih.gov

Systematic knockout studies of these genes in an engineered A. flavus strain that overproduces leporins have helped to elucidate their specific roles. nih.gov For example, the combined action of LepA and the enoyl reductase LepG is responsible for the fusion of phenylalanine with the hexaketide and the subsequent release of a stable tetramic acid precursor, which is an early intermediate in the pathway. nih.gov The cytochrome P450 monooxygenases, LepH and LepD , are critical for the oxidative tailoring steps that lead to the final structures of this compound and its precursor, Leporin C. nih.gov

Regulatory Gene Analysis

The expression of the leporin biosynthetic gene cluster is tightly controlled by specific regulatory genes. Under typical laboratory culture conditions, this gene cluster is often silent or expressed at very low levels. nih.gov

The primary regulator identified for the leporin BGC is LepE (Gene ID: AFLA_066900), a putative Zn(2)-Cys(6) transcription factor. nih.gov Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. frontiersin.orgbiorxiv.org The lepE gene is located within the cluster itself, a common feature in fungal BGCs. nih.govnih.gov

Experiments have shown that inactivating the lepE gene leads to the downregulation of at least nine other genes within the cluster, effectively shutting down leporin production. nih.gov Conversely, overexpression of lepE (a strain referred to as OE::lepE) results in a significant upregulation of eight cluster genes and leads to the production of large quantities of leporins, visible as a distinct orange-red pigment in the culture broth due to the formation of a this compound-iron complex. nih.gov This has been a key strategy for identifying the products of this otherwise silent gene cluster, revealing not only this compound but also its precursor, Leporin C. nih.gov

In addition to cluster-specific regulators like LepE, global regulators that affect broad aspects of fungal biology can also influence leporin production. One such regulator is rtfA , a putative RNA Polymerase II transcription elongation factor. nih.gov In coordination with other global regulators like VeA and LaeA, RtfA has been shown to modulate the production of various secondary metabolites in A. flavus. nih.gov A mutant strain lacking the rtfA gene (ΔrtfA) exhibited reduced production of aflatoxins and other secondary metabolites, suggesting a hierarchical regulatory network where global factors can influence the expression of pathway-specific transcription factors like LepE. nih.gov

Proposed Biosynthetic Cascade

The biosynthesis of this compound is a multi-step process orchestrated by a dedicated gene cluster in fungi such as Aspergillus flavus. nih.govresearchgate.net The pathway involves the assembly of a polyketide-peptide backbone, formation of key intermediates, and a series of remarkable enzymatic reactions, including pericyclic transformations, to construct the final complex architecture.

Early-Stage Precursor Formation and Tetramic Acid Intermediate Pathways (e.g., Pre-leporin C)

The initial steps in the leporin biosynthetic pathway involve the construction of a tetramic acid core. This process is initiated by the hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, LepA. uniprot.orgproteopedia.org LepA is responsible for fusing a hexaketide, derived from polyketide synthesis, with the amino acid phenylalanine. uniprot.orgproteopedia.org

A notable feature of the LepA enzyme is its lack of a dedicated enoylreductase (ER) domain, which is required for the reduction steps during polyketide chain assembly. uniprot.orgproteopedia.orgescholarship.org This function is provided by a separate, partnering enoyl reductase enzyme known as LepG. uniprot.orgproteopedia.orgescholarship.org The collaborative action of LepA and LepG leads to the formation and subsequent release of a stable tetramic acid precursor, identified as pre-leporin C. uniprot.orgproteopedia.org The dehydrogenase LepF is also thought to potentially participate in the formation of pre-leporin C. uniprot.orgproteopedia.org

Following the creation of the tetramic acid ring, a significant structural rearrangement occurs. The cytochrome P450 monooxygenase, LepH, catalyzes a crucial ring expansion step, transforming the five-membered tetramic acid ring of pre-leporin C into the six-membered 4-hydroxy-2-pyridone core characteristic of the leporin family. researchgate.netuniprot.orgjst.go.jpacs.orgacs.org This transformation yields the pivotal intermediate, Leporin C. uniprot.orgproteopedia.org

EnzymeProposed Function in Early-Stage Biosynthesis
LepA Hybrid PKS-NRPS; fuses a hexaketide with phenylalanine. uniprot.orgproteopedia.orgescholarship.org
LepG Enoyl Reductase; provides the ER activity absent in LepA. uniprot.orgproteopedia.orgescholarship.org
LepF Dehydrogenase; may participate in pre-leporin C formation. uniprot.orgproteopedia.org
LepH Cytochrome P450; catalyzes the ring expansion of pre-leporin C to form the 2-pyridone core of Leporin C. uniprot.orgjst.go.jpacs.orgacs.org

Late-Stage Oxidative and Cyclization Events

The conversion of the 2-pyridone intermediate into the complex tricyclic structure of the leporins involves a remarkable cascade of oxidative and cyclization reactions, highlighting nature's sophisticated use of pericyclic chemistry.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are central to forming the dihydropyran core of leporins. nih.govproquest.com The key transformation is an inverse-electron-demand hetero-Diels–Alder (HDA) reaction. proquest.comnih.govescholarship.orgresearchgate.net This reaction is preceded by the dehydration of an alcohol precursor (the C7 alcohol derivative of the 2-pyridone core) to form a reactive o-quinone methide intermediate. proquest.comnih.govacs.org

In the absence of an enzyme, the dehydration of this alcohol precursor leads to a mixture of E and Z isomers of the quinone methide, which then non-enzymatically react to form a mixture of various regio- and stereoisomeric products. nih.govresearchgate.net The desired HDA adduct, Leporin C, is only a minor product in this uncatalyzed process. escholarship.orgproquest.comnih.gov The major competing reaction is an intramolecular Diels–Alder (IMDA) reaction, which leads to a different spirobicyclic scaffold. nih.govnih.gov

Remarkably, the biosynthetic pathway has evolved a mechanism to recycle the "incorrect" IMDA product back into the main pathway. This is achieved through a retro-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift that morphs the IMDA-derived spirodecalin structure into the thermodynamically more stable HDA adduct, Leporin C. nih.govnih.govsci-hub.senih.govresearchgate.net This represents a powerful example of kinetic side-product recycling to maximize the yield of the desired natural product. nih.govresearchgate.net The Alder-ene reaction, another type of pericyclic reaction, has also been identified in the biosynthesis of related pyridone natural products, showcasing the versatility of these transformations in fungal secondary metabolism. escholarship.orgresearchgate.net

The regio- and stereoselectivity of the pericyclic cascade in leporin biosynthesis is controlled by a highly versatile enzyme, LepI. nih.govnih.govnih.gov Initially annotated as an O-methyltransferase due to its S-adenosyl-L-methionine (SAM) binding domain, LepI functions as a multifunctional pericyclase. nih.govnih.govrsc.org It is a novel enzyme that catalyzes a sequence of distinct chemical reactions: a stereoselective dehydration, an HDA reaction, an IMDA reaction, and a retro-Claisen rearrangement. proteopedia.orgnih.govrsc.orgnih.govoup.com

LepI's first role is to catalyze the stereoselective anti-elimination of water from the alcohol substrate to generate only the reactive (E)-quinone methide intermediate. researchgate.netresearchgate.net This substrate control is crucial for the subsequent steps. LepI then catalyzes both the HDA and IMDA reactions, which proceed through a single, ambimodal transition state. nih.govnih.govresearchgate.netnsf.gov This means both cyclization pathways are energetically accessible from the same high-energy point. However, the enzyme directs the periselectivity primarily towards the HDA reaction to form Leporin C. nih.govresearchgate.net

In a stunning display of enzymatic efficiency, LepI also recaptures the spirobicyclic side product formed via the competing IMDA pathway and catalyzes its conversion to Leporin C through the retro-Claisen rearrangement. nih.govnih.govresearchgate.netnih.govnih.gov This ensures that the metabolic flux converges on the desired biosynthetic end product. nih.govproquest.com Structural and mutational studies of LepI have revealed that it evolves a classic methyltransferase active site into a multifunctional catalytic pocket capable of these complex transformations, utilizing key residues not found in canonical methyltransferases. researchgate.netnih.gov The cofactor SAM, while not acting as a methyl donor, plays a crucial role in catalysis, possibly through electrostatic interactions that stabilize the transition states of the pericyclic reactions. nih.govrsc.org

Role of Pericyclic Reactions (e.g., Hetero-Diels–Alder, Intramolecular Diels–Alder, Retro-Claisen Rearrangements, Alder-ene Reaction)

Interconversion and Relationships with Related Leporins (e.g., Leporin C to this compound conversion)

The final step in the formation of this compound is the conversion from its direct precursor, Leporin C. This transformation is presumed to be an oxidation reaction. uniprot.orgproteopedia.org The enzyme responsible is believed to be LepD, an N-hydroxylase, which oxidizes the N-H group of the pyridone ring in Leporin C to the N-OH group of this compound. uniprot.orgproteopedia.org Interestingly, research has shown that this conversion can also be accomplished by human cytochrome P450 enzymes, specifically hCYP3A4, highlighting a prodrug-like relationship between Leporin C and the more cytotoxic this compound. jst.go.jpnih.gov

This compound itself can undergo further transformation. In the presence of ferric iron, it is known to form a distinctive orange-red pigmented trimer-iron chelate. uniprot.orgproteopedia.orgusda.gov It is not yet determined whether this final assembly is a spontaneous chemical reaction driven by the presence of iron or if it is also catalyzed by an enzyme in the pathway. uniprot.orgproteopedia.org

LeporinRelationshipTransformation
Leporin C PrecursorOxidized by LepD (N-hydroxylase) to form this compound. uniprot.orgproteopedia.org
This compound Final ProductForms a trimer-iron chelate in the presence of ferric ions. uniprot.orgproteopedia.orgusda.gov

Regulation of Biosynthesis

The production of leporins is tightly regulated at the genetic level. The lep gene cluster contains a dedicated transcription factor gene, lepE. jst.go.jp Studies have shown that lepE is a positive regulator; its overexpression leads to a significant upregulation of all other genes within the cluster and results in the accumulation of this compound, which imparts an orange-red color to the fungal hyphae. jst.go.jpjst.go.jp Conversely, deletion or downregulation of lepE silences the pathway. jst.go.jp

The expression of the leporin cluster is also influenced by environmental conditions. For instance, the growth of A. flavus in the presence of maize kernels has been shown to upregulate the leporin gene cluster, among others. jst.go.jp Furthermore, there is evidence of population-specific regulation, with certain clades of A. flavus producing significantly more this compound than others, suggesting fine-tuned evolutionary control over the expression of this biosynthetic pathway. biorxiv.org The global regulator veA, known to control development and secondary metabolism in Aspergillus species, also appears to influence the expression of related gene clusters, indicating that leporin biosynthesis is integrated into a wider and more complex regulatory network. jst.go.jp

Environmental Factors Influencing Gene Expression (e.g., Carbon Dioxide Levels)

The expression of the leporin biosynthetic gene cluster is sensitive to environmental cues, which can significantly modulate its metabolic output. Studies on Aspergillus flavus have demonstrated that atmospheric conditions, particularly carbon dioxide (CO2) levels, play a crucial role in regulating the transcription of secondary metabolite genes, including those responsible for this compound.

In experiments simulating maize kernel infection, the interplay between water activity (aw), temperature, and CO2 concentration was shown to impact gene expression. nih.gov While water activity was the primary driver of broad transcriptional changes, elevated CO2 levels (e.g., 1000 ppm compared to ambient levels of 350-400 ppm) were found to mediate the fungal response to temperature and water availability. nih.gov Specifically, the leporin gene cluster (Cluster 23) was observed to be upregulated in response to elevated CO2. nih.gov This suggests that the fungus may enhance the production of certain metabolites like this compound, which is known to chelate iron, under conditions of high respiration or in specific ecological niches where CO2 concentrations are higher. nih.govusda.gov Siderophore biosynthesis, which is related to iron acquisition, has been noted to increase under hypoxic conditions in other Aspergillus species. nih.gov

The data indicates a complex regulatory system where CO2 is not an isolated signal but part of an environmental sensing network that allows the fungus to adapt its metabolic profile to prevailing conditions.

Table 1: Impact of Environmental Factors on A. flavus Gene Expression

Environmental FactorConditionEffect on this compound Gene Cluster (Cluster 23)Reference
Carbon Dioxide (CO2) Elevated levels (e.g., 1000 ppm)Upregulation nih.gov
Water Activity (aw) Primary driver of overall transcriptional changesInteracts with CO2 and temperature to modulate gene expression nih.gov
Temperature Tested at 30°C and 37°CInteracts with CO2 and water activity to modulate gene expression nih.gov

Transcriptional Regulation and Signaling Pathways (e.g., MAP Kinase Pathway)

The biosynthesis of this compound is tightly controlled at the transcriptional level by both pathway-specific regulators and global signaling cascades.

At the heart of the leporin BGC (Cluster 23) is a gene encoding a Zn(2)-Cys(6) transcription factor, designated lepE. nih.govuniprot.orgjst.go.jp This protein acts as a pathway-specific activator, directly controlling the expression of other genes within the cluster. nih.govjst.go.jp Studies have shown that lepE is essential for the activation of the leporin biosynthetic pathway. nih.govjst.go.jpjst.go.jp Its inactivation leads to a significant downregulation of the cluster's genes, while its overexpression triggers a substantial increase in the production of leporins. nih.govjst.go.jpinnocua.net

Beyond this specific regulator, global signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, exert a significant influence. maynoothuniversity.ie The MAPK pathway is a conserved signaling module in fungi that regulates diverse processes including development and secondary metabolism. maynoothuniversity.iegenome.jpwikipedia.org In A. flavus, a specific MAPK pathway, known as the pheromone module, has been shown to negatively regulate this compound production. maynoothuniversity.iemaynoothuniversity.ie Deletion of key components of this module—including the kinases SteC, MkkB, and MpkB, and the scaffold protein SteD—results in significantly increased levels of this compound. maynoothuniversity.ie This suggests the pathway acts as a repressor under certain conditions, and its inactivation releases this repression, leading to enhanced synthesis of the compound. maynoothuniversity.iemaynoothuniversity.ie

Furthermore, chromatin remodeling complexes play a crucial role. The KERS complex, which includes the histone demethylase KdmB and the histone deacetylase RpdA, is essential for the production of this compound. researchgate.net This complex links fungal development and light responses to the regulation of secondary metabolite gene clusters, indicating that epigenetic modifications are a key mechanism in controlling this compound synthesis. researchgate.net

Impact of Gene Deletion and Overexpression on Metabolic Output

Genetic manipulation of regulatory and biosynthetic genes has provided direct evidence of their function in this compound production. These experiments have been pivotal in delineating the leporin gene cluster and understanding its regulation. researchgate.net

The most direct and impactful modifications involve the pathway-specific transcription factor, lepE. Overexpression of lepE in A. flavus results in a dramatic metabolic shift, leading to the accumulation of this compound and its precursor, Leporin C. usda.govnih.govjst.go.jp This overexpression is often accompanied by a visible change in the fungal colony, which develops an orange-red pigmentation due to the formation of a this compound-iron complex. usda.govnih.govinnocua.net Conversely, the inactivation or deletion of lepE silences the entire pathway, abrogating the production of leporins and resulting in the downregulation of at least nine genes within the cluster. nih.govjst.go.jp

Deletion of genes from global regulatory pathways also has profound effects. Knocking out genes in the MAPK pheromone module, such as mkkB, leads to a significant increase in the transcription of the leporin backbone gene, lepA, and a corresponding rise in this compound accumulation. maynoothuniversity.ie This confirms the repressive role of this signaling pathway on the leporin cluster. maynoothuniversity.iemaynoothuniversity.ie Similarly, deletion of the chromatin regulators kdmB or rpdA is detrimental to production, demonstrating that these factors are positive regulators essential for the expression of the leporin BGC. researchgate.net

These genetic studies highlight a multi-layered control system where the final metabolic output of this compound is determined by the interplay between a specific activator (lepE) and several global repressive and activating pathways.

Table 2: Effects of Gene Modification on this compound Production in Aspergillus flavus

Gene ModifiedType of ModificationEffect on this compound ProductionPhenotypic ChangeReference
lepE OverexpressionSignificant increaseOrange-red pigmented hyphae usda.govnih.govjst.go.jpinnocua.net
lepE Inactivation/DeletionProduction abrogated; cluster genes downregulatedLoss of pigmentation nih.govjst.go.jp
mkkB DeletionSignificant increase- maynoothuniversity.iemaynoothuniversity.ie
steC, mpkB, steD DeletionSignificant increase- maynoothuniversity.ie
kdmB, rpdA DeletionProduction abolished- researchgate.net

Molecular Mechanisms of Biological Activity

Interaction with Molecular Targets

Leporin B's biological activity is underpinned by its ability to interact with and modulate the function of several key molecular players within the cell. These interactions are central to its observed effects and encompass enzyme inhibition, regulation of gene transcription, and the chelation of metal ions.

Enzyme Modulation and Inhibition

This compound has been shown to interact with and modulate the activity of specific enzymes, highlighting a direct mechanism for its pharmacological and biological effects.

FAD Synthetase: In silico studies have demonstrated that this compound exhibits a strong binding affinity for prokaryotic bifunctional FAD synthetase (FADS). smujo.id This enzyme is crucial for the synthesis of flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), essential cofactors for a multitude of redox enzymes involved in key metabolic pathways. nih.govd-nb.info The binding affinity of this compound to the 2X0K protein target of FADS was found to be significant, with values ranging from -8.9 to -9.4 kcal/mol. smujo.id Although slightly weaker than some known FADS modulators, this interaction suggests that this compound has the potential to act as a novel modulator of FADS, thereby disrupting bacterial metabolism. smujo.idnih.gov

Protein Kinase C-beta (PKC-β): The modulation of Protein Kinase C (PKC) is a known mechanism of action for various bioactive compounds. nih.gov While direct studies on this compound's effect on PKC-β are not extensively detailed, the broader family of protein kinases are critical signaling molecules involved in numerous cellular processes, including cell proliferation and apoptosis. uniprot.orgnih.govoncotarget.com The modulation of such kinases can have profound effects on cellular behavior. rsc.org

Gene Expression Regulation

A significant aspect of this compound's molecular mechanism is its ability to influence the expression of specific genes, thereby altering cellular function at a fundamental level.

Hexokinase II Gene Induction: this compound was discovered during a search for compounds capable of increasing the expression of the hexokinase II (HK2) gene. nih.gov Hexokinase II is a key enzyme in the initial step of glycolysis, phosphorylating glucose to glucose-6-phosphate. wikipedia.orggenecards.org By inducing the expression of the HK2 gene, this compound can enhance the rate of glycolysis, a process vital for energy production. nih.govcranfield.ac.uk This induction of gene expression occurs at the transcriptional level, leading to an increase in HK2 mRNA and subsequent protein synthesis. nih.gov

The regulation of gene expression is a complex process involving the interplay of various proteins and DNA elements. aiimsrishikesh.edu.inresearchgate.net The ability of this compound to specifically upregulate a key metabolic enzyme like hexokinase II points to its potential role in modulating cellular energy metabolism. nih.govjst.go.jp

Iron Chelation and Complex Formation

This compound possesses the ability to chelate iron, forming a distinct complex that is integral to its biological activity and physical properties.

Trimeric Iron-Chelate: this compound can form a unique trimeric complex with iron (Fe³⁺). researchgate.netnih.gov This complex is responsible for the characteristic orange-red pigmentation observed in cultures of Aspergillus flavus that overproduce this compound. researchgate.netusda.gov The formation of this iron chelate is a notable feature, as it was the first description of a 2-pyridone forming such a structure. usda.gov The ability to bind iron is a common feature of many natural products and can significantly influence their biological effects. mdpi.comencyclopedia.pubmdpi.comdrugbank.com The N-hydroxy-2-pyridone structure of this compound contains a hydroxamate moiety, which is known to be involved in iron chelation. asm.orgnih.gov This iron-chelating activity may play a role in iron homeostasis or in the response to oxidative stress caused by excess free iron. usda.gov

Cellular and Subcellular Effects

The molecular interactions of this compound translate into observable effects at the cellular and subcellular levels, influencing critical processes such as cell cycle progression and fungal development.

Induction of Specific Cellular Responses

This compound has been observed to induce specific cellular responses, most notably affecting the cell cycle.

Cell Cycle Arrest: Studies have shown that some bioactive compounds can induce cell cycle arrest, a process that halts the progression of the cell through its division cycle. wikipedia.orgfrontiersin.org For instance, Liriopesides B, another natural product, has been shown to cause G1/S phase arrest in non-small cell lung cancer cells. nih.gov Similarly, Physalin B induces G2/M phase arrest in breast cancer cells. nih.gov Aflatoxin B1, a mycotoxin, has been demonstrated to induce S-phase cell cycle arrest. mdpi.com While the specific phase of cell cycle arrest induced by this compound is not definitively characterized in the provided context, the ability of related compounds to halt cell proliferation underscores a potential mechanism of action.

Role in Fungal Physiology and Development

In the fungi that produce it, this compound appears to play a significant role in regulating developmental processes, particularly the formation of reproductive and survival structures.

Conidia and Sclerotia Production: The unscheduled production of this compound in Aspergillus flavus, achieved through the overexpression of the lepE gene, leads to a reduction in the formation of both conidia (asexual spores) and sclerotia (hardened survival structures). researchgate.netnih.gov Conidia are crucial for the dispersal and propagation of the fungus, while sclerotia allow it to survive in harsh environmental conditions. nih.govwikipedia.orggoogle.commdpi.comscispace.com The observation that increased this compound synthesis negatively impacts the production of these structures suggests that this compound, or the metabolic flux directed towards its synthesis, is involved in the complex regulatory networks that govern fungal development. nih.govnih.gov

Table 1: Summary of this compound's Molecular and Cellular Effects

Mechanism Category Specific Effect Key Molecular Target/Process Observed Outcome References
Enzyme Modulation Inhibition/ModulationFAD SynthetasePotential disruption of bacterial metabolism smujo.idnih.gov
Gene Expression InductionHexokinase II GeneIncreased glycolysis and energy production nih.govcranfield.ac.ukjst.go.jp
Metal Interaction ChelationIron (Fe³⁺)Formation of a trimeric iron-chelate complex, orange-red pigmentation researchgate.netnih.govusda.govasm.org
Cellular Response Cell Cycle ModulationCell Cycle CheckpointsPotential for cell cycle arrest (inferred from related compounds) nih.govnih.govmdpi.com
Fungal Physiology Developmental RegulationConidia and Sclerotia FormationReduced production of asexual spores and survival structures researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The investigation into the structure-activity relationships (SAR) of this compound and its analogues provides critical insights into the molecular features responsible for its diverse biological effects. By comparing the activities of naturally occurring analogues and rationally designed synthetic derivatives, researchers can deduce the importance of specific functional groups and structural motifs.

Correlation of Structural Motifs with Specific Biological Effects

The biological activities of the leporin family are intrinsically linked to subtle variations in their shared tricyclic biaryl structure. uzh.ch Key comparisons between this compound and its close analogues, Leporin A and Leporin C, reveal the functional significance of specific chemical moieties.

A primary structural difference lies between Leporin A and this compound. This compound is a demethylated analogue of Leporin A, lacking a methyl group on the pyridone nitrogen. nih.gov This seemingly minor alteration has a profound impact on biological function. Specifically, this compound acts as an inducer of the hexokinase II (HKII) gene, an activity not prominently reported for Leporin A. nih.govinnovareacademics.in Leporin A, in contrast, demonstrates notable activity against the corn earworm Helicoverpa zea and moderate antibacterial effects against Bacillus subtilis. uzh.ch This suggests that the N-demethylation in this compound is a critical determinant for its ability to modulate HKII expression.

Furthermore, the relationship between Leporin C and this compound highlights the importance of hydroxylation for bioactivity. Leporin C is a natural precursor, or prodrug equivalent, to this compound. jst.go.jp The conversion is mediated by a cytochrome P450 monooxygenase, LepD, which hydroxylates Leporin C to yield the active this compound. jst.go.jp This enzymatic hydroxylation is crucial for the compound's cytotoxic and antibiotic properties. jst.go.jp The core 2-pyridone structure is also associated with the iron-chelating capabilities of this compound. researchgate.netmdpi.com

Table 1: Correlation of Structural Analogues with Biological Activity

CompoundKey Structural Difference from this compoundReported Biological EffectsReference
Leporin AN-methylated pyridoneActivity against corn earworm (Helicoverpa zea), moderate antibacterial activity (Bacillus subtilis) uzh.ch
This compound-Inducer of hexokinase II gene, cytotoxic, antifungal (Candida albicans), iron chelation nih.govinnovareacademics.injst.go.jpmdpi.com
Leporin CLacks a specific hydroxyl group (precursor)Considered a prodrug-equivalent with reduced bioactivity; converted to this compound jst.go.jp

Rational Design of Analogues for Mechanistic Probing

To further explore the SAR of leporins and develop potentially improved compounds, researchers have engaged in the rational design and synthesis of novel analogues. A notable example is the creation of fluorinated derivatives, known as lepofluorins.

In one study, lepofluorins A-C were synthesized by applying bioisosterism, a strategy where a functional group is replaced by another with similar physical or chemical properties. researchgate.net Specifically, a methyl group on the natural leporins was substituted with a fluorine atom. This rational modification was intended to probe the compound's interaction with its biological target and improve its properties. researchgate.net

The resulting lepofluorins exhibited enhanced binding affinities against prokaryotic bifunctional FAD synthetases (FADS), a key enzyme and emerging target for antibacterial agents. researchgate.net The study found that lepofluorins A-C had stronger binding affinities than their natural counterparts, Leporins A-C, in molecular docking simulations. researchgate.net This work demonstrates that targeted modifications to the leporin scaffold can be used to enhance activity against specific molecular targets, providing a valuable method for probing the compound's mechanism of action and developing new therapeutic leads. researchgate.net

Table 2: Rationally Designed Leporin Analogues

AnalogueModificationObserved OutcomeReference
Lepofluorins A-CBioisosteric replacement of a methyl group with a fluorine atomEnhanced binding affinity against prokaryotic FAD synthetases (FADS) and improved physicochemical properties compared to natural leporins. researchgate.net

Synthetic and Semisynthetic Strategies for Research Probing

Total Synthesis Approaches for Pathway Validation and Analog Generation

While a complete de novo total chemical synthesis of Leporin B has remained a formidable challenge, significant progress has been made in synthesizing related structures and in validating the biosynthetic pathway, which itself represents a synthetic accomplishment.

The total synthesis of the related compound, (±)-Leporin A, was successfully achieved and provided valuable insights into constructing the core tricyclic system. innovareacademics.innih.govacs.org This synthesis utilized a tandem Knoevenagel condensation followed by an inverse-electron-demand intramolecular hetero-Diels-Alder reaction to build the key tricyclic intermediate from a pyridone and a dienal precursor in a single pot. nih.govacs.orgresearchgate.net Subsequent hydroxylation and methylation steps completed the synthesis of (±)-Leporin A. nih.govacs.org

Direct chemical synthesis of the dihydropyran core found in this compound and C is complicated by significant stereochemical challenges. nih.gov Biomimetic synthesis attempts targeting the unstable o-quinone methide intermediate, generated from the dehydration of an alcohol precursor, led to a mixture of the desired hetero-Diels-Alder (HDA) product, Leporin C, along with other regioisomeric and stereoisomeric adducts. nih.gov This outcome highlighted that, in the absence of enzymatic control, the desired stereoselective cycloaddition is difficult to achieve, as other reaction pathways like intramolecular Diels-Alder (IMDA) reactions compete. nih.govescholarship.org

A landmark achievement in the synthesis of this compound was the complete heterologous reconstitution of its biosynthetic gene cluster from Aspergillus flavus into the host organism Aspergillus nidulans. nih.gov This work validated the proposed biosynthetic pathway and provided a viable route to produce the compound. The key enzymes from the gene cluster were co-expressed to convert simple precursors into the final natural product. This approach not only confirmed the function of each biosynthetic enzyme but also established a robust platform for generating this compound and its precursors for further investigation. nih.gov

Key Findings in this compound Biosynthetic Pathway Reconstitution

Step Enzyme(s) Function Product
1 LepA (PKS-NRPS), LepG (Enoyl Reductase) Polyketide and peptide assembly Polyketide-peptide intermediate
2 LepH (P450 Monooxygenase) Ring-expansion Ketone precursor (3)
3 LepI (Pericyclase) Stereoselective dehydration, HDA/IMDA cycloaddition, retro-Claisen rearrangement Leporin C (2)

This table summarizes the key enzymatic steps in the heterologous synthesis of this compound as described in the literature. nih.gov

Semisynthetic Modifications and Derivatization for SAR Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, allowing researchers to understand how specific parts of a molecule contribute to its biological activity by creating and testing modified versions, or derivatives, of the parent compound. wikipedia.orggardp.org For a complex natural product like this compound, semisynthesis—the chemical modification of the isolated natural product—is a direct route to generate analogs for such studies. These studies aim to identify the pharmacophore (the essential features for activity) and to optimize properties like potency and selectivity. gardp.org

While extensive SAR studies on a wide array of this compound derivatives are not yet broadly published, the principles of chemical derivatization can be applied to its known structure to probe its function. Potential modifications could target several key areas of the this compound molecule:

The Hydroxyl Group: The final step in this compound biosynthesis is the hydroxylation of Leporin C by the enzyme LepD. nih.gov This hydroxyl group is a prime candidate for modification. It could be alkylated, acylated, or replaced with other functional groups to determine its importance for biological activity, such as its role as a hydrogen bond donor or acceptor.

The Phenyl Ring: The phenyl group on the pyridone core could be substituted with various electron-donating or electron-withdrawing groups. Such modifications would alter the electronic properties of the aromatic system and could influence intermolecular interactions with a biological target.

The Alkyl Side Chain: The length and saturation of the alkyl chain extending from the dihydropyran ring could be altered. Shortening, lengthening, or introducing unsaturation into this chain would probe the role of this lipophilic moiety in target binding or membrane transport.

By systematically creating derivatives and evaluating their biological effects, a detailed SAR profile can be established. This information is crucial for designing future analogs with potentially enhanced or more selective therapeutic properties. nih.gov

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalytic and chemoenzymatic strategies leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations, often under mild conditions. mdpi.comnih.gov Research into this compound biosynthesis has revealed a fascinating example of a biocatalytic cascade that can be harnessed for synthetic purposes.

The central discovery in this area is the function of the enzyme LepI. nih.gov Although annotated as an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, LepI performs no methylation. Instead, it functions as a remarkable pericyclase, an enzyme that catalyzes pericyclic reactions. nih.govescholarship.org LepI is responsible for converting the ketone precursor (3) into Leporin C, the direct antecedent of this compound. nih.gov

The LepI-catalyzed transformation is a sophisticated process involving several key steps:

Stereoselective Dehydration: LepI first catalyzes the dehydration of the ketone precursor.

Bifurcating Cycloadditions: It then controls a crucial branch point, directing the intermediate toward the correct dihydropyran core via a hetero-Diels-Alder (HDA) reaction. nih.gov It simultaneously suppresses the competing intramolecular Diels-Alder (IMDA) pathway. nih.govescholarship.org

Retro-Claisen Rearrangement: In a remarkable "byproduct recycling" mechanism, LepI can convert any non-productive IMDA adducts back to the reactive intermediate via a SAM-dependent retro-Claisen rearrangement, ultimately funneling the material toward the desired HDA product, Leporin C. nih.gov

This enzymatic route solves the critical stereoselectivity problem that plagues purely chemical synthesis attempts. nih.gov The entire biosynthetic pathway, culminating in the LepD-catalyzed oxidation of Leporin C to this compound, represents a highly efficient chemoenzymatic route. nih.gov This system, reconstituted in A. nidulans, stands as a powerful biocatalytic method for producing this compound and its precursors, opening the door for enzyme engineering and the potential creation of novel analogs through substrate-directed biosynthesis. sci-hub.seresearchgate.net

Advanced Analytical and Methodological Approaches in Leporin B Research

Chromatographic Techniques for Research Sample Preparation

Chromatography is a cornerstone for the separation and purification of Leporin B from complex fungal extracts. Various high-resolution techniques are employed to isolate the compound for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the purification of this compound. google.com Researchers frequently utilize reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity. google.com In a typical application, a crude extract from a fungal culture is subjected to reversed-phase semipreparative HPLC. google.com For instance, the separation of Leporin A, a closely related compound, was achieved using a C18 column with a mobile phase of methanol (B129727) and water. google.com The isolation of this compound often involves similar methodologies, where the compound is purified from fungal metabolites through preparative HPLC. biorxiv.org The selection of specific columns and mobile phase gradients is critical for achieving the desired purity. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering increased speed, resolution, and sensitivity. ijpcbs.comijariie.com This is achieved by using columns packed with smaller particles (typically less than 2 μm) and operating at higher pressures. ijariie.comneliti.com The enhanced resolving power of UPLC is particularly advantageous for separating complex mixtures of fungal metabolites, which often contain numerous structurally similar compounds. nih.gov UPLC systems, when coupled with detectors like a photodiode array (PDA), allow for the rapid and simultaneous analysis of multiple compounds. nih.gov The transition from HPLC to UPLC can significantly reduce analysis time and solvent consumption, making it a more efficient and economical choice for this compound research. ijpcbs.com

Mass Spectrometry-Based Fractionation and Analysis (e.g., Mass Defect Filtering)

Mass spectrometry (MS)-based fractionation techniques are powerful tools for identifying and isolating compounds of interest from complex biological matrices. biorxiv.orgthermofisher.com In the context of this compound research, these methods can be used to dereplicate known compounds and identify novel analogues. frontiersin.org One such advanced technique is mass defect filtering. cirad.frnih.gov This method leverages the fact that the mass defect (the difference between the exact mass and the nominal mass) of a molecule is related to its elemental composition. nih.gov By filtering mass spectral data based on predicted mass defects for a particular class of compounds, researchers can selectively identify potential this compound-related structures within a large dataset. cirad.frnih.gov This approach has been successfully used to identify not only this compound and its precursor but also other structurally related fungal secondary metabolites. researchgate.net

Spectroscopic Techniques for Structural Elucidation Processes

Once a pure sample of this compound is obtained, its molecular structure is determined using a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of organic molecules like this compound. nih.govemerypharma.comnumberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for piecing together the compound's intricate framework. researchgate.netsmujo.id

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. weebly.com The chemical shifts, multiplicities, and coupling constants observed in the ¹H NMR spectrum reveal details about the connectivity of protons. emerypharma.com

The following table summarizes representative ¹H and ¹³C NMR data for this compound, which are critical for its structural confirmation.

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
1160.4
3133.3
4113.7
5158.3
6111.8
745.7
837.2
936.5
1021.8
1127.6
1237.2
1355.4
14130.7
15132.5
1617.9
17135.7
18, 22130.4
19, 21129.1
20128.5
2321.1
Data sourced from studies on Leporin compounds. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a vital technique for determining the precise molecular weight and elemental formula of this compound. researchgate.netsmujo.idjst.go.jp This soft ionization technique allows for the analysis of intact molecular ions with high accuracy, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov HRESIMS data, in conjunction with NMR data, provides definitive evidence for the structure of this compound. dntb.gov.ua For example, HRESIMS analysis of this compound would yield a highly accurate mass measurement for its molecular ion [M+H]⁺, allowing for the confident determination of its molecular formula. frontiersin.orgsemanticscholar.org

CompoundMolecular FormulaCalculated m/zObserved m/z [M+H]⁺
This compoundC₂₂H₂₅NO₃352.1913352.1905
Leporin CC₂₂H₂₅NO₂336.1964336.1959
Data illustrates the high accuracy of HRESIMS in determining the mass of Leporin compounds. frontiersin.orgjst.go.jp

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD) for Stereochemistry Determination)

Chiroptical methods are a class of analytical techniques essential for studying the three-dimensional structure of chiral molecules like this compound. numberanalytics.com These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.commdpi.com Electronic Circular Dichroism (ECD) spectroscopy is a particularly powerful chiroptical technique for determining the absolute configuration of chiral compounds that possess UV-Vis absorbing chromophores. mdpi.comnih.gov The process involves comparing the experimentally measured ECD spectrum of a compound with spectra generated through quantum chemical calculations for its possible stereoisomers. mdpi.comnih.gov A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the molecule's absolute stereochemistry. researchgate.netchiralabsxl.com

In the context of research on natural products isolated alongside this compound, this combination of experimental measurement and computational calculation has been effectively utilized. For instance, in the study of spirolactam, a novel tetramic acid co-isolated with this compound from the fungus Scytalidium cuboideum, the absolute configuration was determined precisely through this method. nih.govunam.mx While the stereochemistry of this compound itself was confirmed by comparing its NMR data with that of the previously known compound, the use of ECD remains a standard and crucial methodology for the stereochemical elucidation of new, related natural products. nih.govuzh.ch This approach is especially valuable for complex molecules where other methods may not be as definitive. nih.gov

In Vitro and Cellular Assay Methodologies for Mechanism Characterization

Enzyme activity assays are fundamental laboratory procedures used to measure the rate of an enzymatic reaction, providing insights into enzyme kinetics and mechanisms of inhibition. amsbio.comresearchgate.nettipbiosystems.com In the study of this compound, such assays have been critical for characterizing the complex biosynthesis pathway, particularly the function of the S-adenosyl-L-methionine (SAM)-dependent enzyme LepI. nih.govnih.gov LepI is a multifunctional enzyme that catalyzes a cascade of reactions, including a stereoselective dehydration, a bifurcating intramolecular Diels-Alder (IMDA) and hetero-Diels-Alder (HDA) reaction, and a promega.compromega.com-sigmatropic retro-Claisen rearrangement to form the dihydropyran core of this compound. nih.govbiorxiv.org

In vitro kinetic studies and activity assays were performed to elucidate this mechanism. Researchers conducted experiments using purified LepI enzyme with its precursor substrate in the presence and absence of the cofactor SAM. nih.gov The progression of the reaction and the formation of intermediates and the final product were monitored, often using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov These assays demonstrated that LepI utilizes SAM as a cofactor to guide the reaction pathways, ensuring the efficient formation of the desired biosynthetic end product. nih.gov Such detailed enzymatic characterization provides a foundational understanding of how nature constructs complex molecules like this compound. nih.gov

Gene reporter assays are a cornerstone of molecular biology for studying gene expression and regulation. promega.comthermofisher.combmglabtech.com These assays typically involve linking a regulatory DNA sequence (like a promoter) to a reporter gene, which produces an easily measurable protein. promega.comresearchgate.net The amount of reporter protein produced directly correlates with the transcriptional activity of the regulatory element. thermofisher.comresearchgate.net

One of the first identified biological activities of this compound was its ability to act as a transcription activator of the hexokinase II (HKII) gene, a potential target for type 2 diabetes treatment. nih.govuzh.ch This discovery was made using a gene reporter assay. Specifically, a construct was created where the promoter region of the rat HKII gene was fused to the luciferase reporter gene. uzh.ch This construct was introduced into rat myoblast cells. When these cells were treated with this compound, it activated the HKII promoter, leading to the transcription of the luciferase gene and the subsequent production of luciferase enzyme. The activity of the luciferase was then quantified by measuring the light emitted upon the addition of its substrate, luciferin. researchgate.net This enhanced luminescence signal directly demonstrated this compound's role in enhancing HKII gene transcription. uzh.ch

Cellular assays are essential for determining the biological effects of a compound on living cells, including its potential as a therapeutic agent. biomex.deeurofins.comsartorius.com These assays measure various cellular processes such as viability, proliferation, and death in response to the compound. biomex.de this compound has been evaluated in several cellular assays, revealing significant cytotoxic and antimicrobial activities that were not previously reported. nih.gov

Cytotoxicity Profiling: this compound's cytotoxic potential was assessed against a panel of human tumor cell lines. nih.gov The compound exhibited potent, sub-micromolar activity against all three tested cell lines, indicating it was the primary bioactive component of the fungal extract from which it was isolated. nih.gov The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line.

Human Tumor Cell LineIC₅₀ (µM)Reference
A549 (Lung)0.17 nih.gov
HCT-116 (Colon)0.26 nih.gov
MDA-MB-231 (Breast)0.19 nih.gov

Antimicrobial Activity: The antimicrobial effects of this compound were evaluated using assays that determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. peerj.com this compound demonstrated strong activity against the fungus Candida albicans and the bacterium Staphylococcus aureus. nih.gov

MicroorganismMIC (µg/mL)Reference
Candida albicans6.25 nih.gov
Staphylococcus aureus25 nih.gov

Gene Reporter Assays for Transcriptional Activity

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in chemical research, allowing scientists to investigate molecular structures, properties, and reaction mechanisms at an atomic level. youtube.comkuleuven.bescifiniti.com These methods complement experimental data, providing insights that can be difficult to obtain through laboratory work alone.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding ligand-target interactions and guiding drug design. In the study of this compound's biosynthesis, molecular docking simulations were employed to investigate how various substrates bind to the active site of the enzyme LepI. nih.gov

These simulations provided a structural basis for LepI's catalytic mechanism. The models suggested that substrates are bound within the enzyme's catalytic domain through a combination of hydrophobic and hydrophilic interactions. nih.gov A key finding from the docking studies was the role of the cofactor S-adenosyl methionine (SAM). The positively charged SAM molecule was shown to engage in cation-π interactions with the substrate, helping to position it correctly for the subsequent chemical transformations. nih.gov The simulations also identified specific amino acid residues, such as H133 and D296, that likely participate directly in the catalytic steps, like dehydration, by acting as proton donors or acceptors. nih.gov These computational insights into the enzyme's active site and substrate binding are vital for understanding the intricate mechanism of enzymatic pericyclization in the formation of this compound. nih.govbiorxiv.org

Theoretical Investigations of Reaction Mechanisms (e.g., Transition State Analysis)

Theoretical and computational studies have been instrumental in elucidating the complex reaction mechanisms involved in the biosynthesis of this compound, particularly the formation of its characteristic dihydropyran core. nih.govescholarship.org The key enzyme, LepI, was initially annotated as a methyltransferase but was discovered to be a multifunctional pericyclase. nih.gov It catalyzes a stereoselective dehydration followed by a cascade of three pericyclic reactions: an intramolecular Diels-Alder (IMDA) reaction, a hetero-Diels-Alder (HDA) reaction, and a retro-Claisen rearrangement. acs.orgnih.gov

The uncatalyzed synthesis of the dihydropyran core from the dehydration of a 2-pyridone alcohol precursor results in a mixture of regio- and stereoisomers, with the desired HDA adduct, leporin C, being only a minor product. nih.govescholarship.org This highlighted the necessity of an enzyme to control the stereoselectivity and reaction pathway. nih.gov

Computational investigations using Density Functional Theory (DFT) have been crucial in unraveling the intricacies of the LepI-catalyzed reactions. nih.gov These studies revealed that the IMDA and HDA reactions proceed through a single, ambimodal transition state (TS-1). nih.govnih.gov This means that from one transition state, the reaction path bifurcates, leading to two different products. nih.gov The control of which product is formed (periselectivity) is determined by the post-transition state bifurcation dynamics. nih.govnih.gov

Molecular dynamics simulations were employed to understand how LepI achieves catalysis. nih.gov These simulations, using a simple trimethylsulfonium (B1222738) ion model to represent the S-adenosyl methionine (SAM) cofactor, showed a dramatic shift in the product ratio. nih.gov While the spontaneous, uncatalyzed reaction exclusively yields the IMDA product, the catalyzed model predicts a switch in selectivity, favoring the formation of the HDA product, leporin C, with a ratio of 83:17. nih.gov Further theoretical investigations also indicated that the hetero-Diels–Alder transition state is nonenzymatically favored over a competing Alder-ene transition state. researchgate.net

The theoretical analysis extends to the retro-Claisen rearrangement, a rare enzymatic transformation that converts the spirobicyclic IMDA product back into leporin C. nih.gov Docking of transition state structures into the enzyme's active site has helped to rationalize the observed endo/exo selectivity and periselectivity of these reactions. escholarship.org These computational approaches have not only validated experimental findings but have also provided a detailed, dynamic picture of the reaction coordinates, transition states, and the role of the enzyme in navigating a complex potential energy surface to produce the natural product. nih.govsci-hub.se

Crystal Structure Analysis of Biosynthetic Enzymes (e.g., LepI)

The three-dimensional structure of the key biosynthetic enzyme LepI has been elucidated through X-ray crystallography, providing profound insights into its multifunctional catalytic activity. biorxiv.orgnih.govrsc.org The structure of LepI was initially determined using single anomalous diffraction on a selenomethionine-labeled crystal, with the phase extended to a native crystal, yielding resolutions as high as 1.70 Å. biorxiv.orgrcsb.orgnih.gov

To understand the enzyme's catalytic mechanism, several crystal structures of LepI have been solved in complex with different ligands:

LepI-SAM Complex : The structure shows the binding of the cofactor SAM in its canonical binding site within the C-terminal domain. nih.govrsc.org

Pseudo Enzyme-Substrate Complex : A structure of LepI-SAM in complex with a substrate analog was determined to 1.70 Å resolution. nih.govresearchgate.net This complex revealed that the substrate binds in a large cavity adjacent to SAM, held in place by hydrophobic interactions and π-π stacking with residues like H133 and F189. biorxiv.orgbiorxiv.org

Enzyme-Product Complex : The crystal structure of LepI-SAM complexed with the HDA product, leporin C, was solved to 1.78 Å resolution. biorxiv.org This structure shows the product accommodated in a manner similar to the substrate analog, providing a snapshot of the active site after catalysis. biorxiv.orgnih.gov

Retro-Claisen Transition-State Analog Complex : A structure was also solved with an analog mimicking the transition state of the retro-Claisen rearrangement, offering clues into how the enzyme facilitates this specific pericyclic reaction. nih.govbiorxiv.org

Structural and mutational analyses have identified key amino acid residues critical for catalysis. rcsb.orgnih.gov Residues H133, R197, and R295, which are not typically found in canonical methyltransferases, are crucial for the dehydration and pericyclic reactions. rcsb.orgnih.govbiorxiv.org For instance, docking simulations and structural data suggest that H133 and D296 are involved in the initial dehydration step. rsc.org Upon substrate binding, significant conformational changes are observed in several residues, including F189, R197, and R295, indicating an induced-fit mechanism. biorxiv.orgresearchgate.net These high-resolution structures, combined with docking simulations, provide a detailed molecular basis for how LepI utilizes a methyltransferase fold to perform complex pericyclic reactions, guiding the substrate through a specific reaction cascade to form the core of this compound. nih.govrsc.orgnih.gov

Future Directions and Research Perspectives

Deeper Elucidation of Biosynthetic Pathways and Enzymatic Catalysis

The biosynthesis of Leporin B in Aspergillus flavus is orchestrated by a dedicated gene cluster (cluster 23) containing a suite of specialized enzymes. nih.govnih.govfrontiersin.org While significant progress has been made in identifying the key enzymatic players, further research is needed to fully understand the intricate catalytic mechanisms and regulatory networks. The pathway begins with the hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) LepA, which, in concert with the enoyl reductase LepG, fuses phenylalanine with a hexaketide to form a tetramic acid precursor. uniprot.orgjst.go.jp

Subsequent steps involve a P450 monooxygenase, LepH, which catalyzes a crucial ring expansion, and a dehydrogenase, LepF, which reduces a ketone group to an alcohol. nih.govjst.go.jpresearchgate.net The most remarkable transformation is catalyzed by LepI, a multifunctional S-adenosyl-L-methionine (SAM)-dependent enzyme. nih.govproquest.com LepI orchestrates a stereoselective dehydration, followed by a complex cascade of pericyclic reactions, including an ambimodal intramolecular Diels-Alder (IMDA)/hetero-Diels-Alder (HDA) reaction and a retro-Claisen rearrangement, to form the dihydropyran core of Leporin C. nih.govproquest.comescholarship.orgrsc.org This is a rare example of an enzyme catalyzing such a complex series of transformations. proquest.com The final step is the N-hydroxylation of Leporin C by another P450 enzyme, LepD, to yield this compound. jst.go.jpuniprot.orgjst.go.jp The entire cluster is regulated by a Zn(2)-Cys(6) transcription factor, LepE. nih.gov

Future research should focus on:

Structural Biology: Obtaining high-resolution crystal structures of each biosynthetic enzyme (LepA, G, H, F, I, D) with their respective substrates and products. The crystal structure of LepI in complex with SAM has been reported, providing initial insights, but further structures with bound substrates are needed to fully map the catalytic process. rsc.org

Enzyme Kinetics and Mechanism: Performing detailed kinetic analysis and isotopic labeling studies to dissect the precise sequence of events and transition states, particularly for the multifunctional enzyme LepI. escholarship.org Investigating the role of SAM in the LepI-catalyzed reactions beyond its canonical function as a methyl donor is a key area of interest. nih.govproquest.com

Regulatory Networks: Exploring how the expression of the lep cluster is integrated with the broader metabolic and developmental programs of the fungus, including the roles of global regulators like VeA and LaeA. frontiersin.org

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

GeneEnzymeEnzyme ClassFunction in PathwaySource Index
lepALepAPKS-NRPSSynthesizes the polyketide-peptide backbone from a hexaketide and phenylalanine. nih.govuniprot.orgjst.go.jp
lepGLepGEnoyl Reductase (ER)Partners with LepA to provide the necessary enoylreductase activity. nih.govuniprot.orgjst.go.jp
lepHLepHCytochrome P450Catalyzes a ring expansion of the 4-hydroxypyridinone intermediate. nih.govuniprot.orgjst.go.jpresearchgate.net
lepFLepFDehydrogenase/ReductaseReduces a ketone in the intermediate to an alcohol, creating the substrate for LepI. jst.go.jp
lepILepISAM-dependent PericyclaseCatalyzes stereoselective dehydration, Diels-Alder reactions, and a retro-Claisen rearrangement to form Leporin C. nih.govproquest.comescholarship.orgrsc.org
lepDLepDCytochrome P450Performs N-hydroxylation of Leporin C to form the final product, this compound. nih.govuniprot.orgjst.go.jp
lepELepETranscription FactorRegulates the expression of other genes within the biosynthetic cluster. nih.gov

Comprehensive Molecular Target Identification and Pathway Mapping

Identifying the specific molecular targets of this compound is essential for understanding its mechanism of action and evaluating its therapeutic potential. Current research has highlighted several biological activities, but the direct protein interactions remain largely unknown. This compound was initially discovered in a screen for compounds that increase the expression of the hexokinase II gene, suggesting it may influence glucose metabolism and could be relevant for type 2 diabetes research. jst.go.jpnih.govresearchgate.net

Furthermore, this compound is a potent iron chelator, forming a unique trimeric complex with Fe³⁺ ions. mdpi.comnih.govusda.gov This activity is linked to its anti-insectan properties and its role in fungal competition, likely by sequestering essential iron from the environment or a host. researchgate.netasm.org Its production also appears to be linked to the regulation of fungal development, as altered expression affects the formation of conidia and sclerotia in A. flavus. nih.govusda.gov

Future work should employ modern target identification strategies:

Chemical Proteomics: Utilizing activity-based protein profiling (ABPP) and other chemical proteomics approaches to identify direct binding partners of this compound in relevant cell systems (e.g., human cell lines, fungal protoplasts). mdpi.com These methods can identify both covalent and non-covalent interactions across the entire proteome. mdpi.com

Genetic Screens: Performing genome-wide screens, such as CRISPR-Cas9 knockout screens, in the presence of this compound to identify genes whose loss or mutation confers resistance or sensitivity to the compound, thereby pointing to its target pathway.

Pathway Analysis: Following the identification of potential targets, detailed pathway mapping will be necessary to understand how this compound's interaction with a specific protein leads to the observed phenotypes, such as hexokinase II induction or cytotoxicity. jst.go.jp

Development of this compound as a Chemical Probe or Research Tool

The distinct biological activities of this compound make it a valuable candidate for development as a chemical probe to investigate complex biological processes. researchgate.net A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context.

Key opportunities include:

Probing Iron Homeostasis: Given its demonstrated iron-chelating ability, this compound and its derivatives could be developed into probes to study iron metabolism and signaling in fungi and other organisms. asm.org Fluorescently tagged versions could allow for the visualization of iron sequestration and trafficking.

Investigating Metabolic Regulation: Its ability to induce hexokinase II makes it a useful tool for studying the regulatory circuits that govern glucose metabolism and energy sensing, which are central to diseases like diabetes and cancer. nih.gov

Studying Fungal Pathogenesis: As its production impacts fungal development and provides anti-insectan properties, this compound can be used as a tool to dissect the chemical ecology and virulence mechanisms of Aspergillus flavus. nih.govfrontiersin.orgusda.gov

Exploration of Inter-species and Intra-species Metabolic Diversity

This compound belongs to the broader class of 2-pyridone alkaloids, which are produced by a variety of fungi. researchgate.netasm.org Exploring the natural diversity of these compounds can reveal novel structures with unique biological activities. Research has already identified closely related analogs like Leporin A (N-methoxy derivative) and Leporin C (the direct precursor) in A. flavus. nih.govnih.gov

Future exploration should focus on:

Intra-species Diversity: Analyzing different strains of A. flavus from diverse geographical and ecological niches to identify novel leporin analogs. frontiersin.orgpnas.org Studies have already shown that metabolite profiles can differ significantly between strains. pnas.org

Inter-species Mining: Investigating other Aspergillus species and more distantly related fungi for the presence of the lep gene cluster or related pathways. frontiersin.orgresearchgate.net Fungi such as A. leporis and Scytalidium cuboideum have been reported to produce leporins. frontiersin.orgresearchgate.net

Activating Silent Clusters: Many fungal secondary metabolite gene clusters are not expressed under standard laboratory conditions. nih.govnih.gov Employing techniques like co-cultivation with other microbes or treatment with epigenetic modifiers could activate silent clusters and lead to the discovery of new leporin-type molecules. nih.gov

Application of Synthetic Biology for Enhanced Production or Novel Analog Creation

Synthetic biology offers powerful tools to harness and re-engineer the this compound biosynthetic pathway for practical applications. frontiersin.org The successful heterologous reconstitution of the entire pathway in Aspergillus nidulans provides a robust platform for these efforts. nih.govescholarship.org

Key strategies for future development include:

Enhanced Production: Overexpression of the pathway-specific transcription factor, lepE, has been shown to increase leporin production. nih.gov Further optimization of the heterologous host strain (A. nidulans or potentially yeast) through metabolic engineering could lead to industrially viable production levels.

Novel Analog Creation: The modular nature of the PKS-NRPS enzyme (LepA) and the suite of tailoring enzymes provide numerous targets for engineering.

Domain Swapping: Exchanging domains within LepA or with domains from other PKS-NRPS systems could generate novel polyketide backbones. frontiersin.orgnih.gov

Tailoring Enzyme Modification: Inactivating or altering the substrate specificity of tailoring enzymes like LepH (P450 ring expansion) or LepD (P450 N-hydroxylase) could yield a variety of new analogs.

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogs of the natural precursors (e.g., phenylalanine analogs) could lead to their incorporation into the final structure, a process known as mutasynthesis. nih.gov

Biocatalytic Production: The introduction of a human cytochrome P450 (hCYP3A4) into A. flavus was shown to efficiently convert Leporin C to this compound, demonstrating the potential for using individual biosynthetic enzymes or engineered whole-cell systems as biocatalysts for specific chemical transformations. jst.go.jpresearchgate.net

Q & A

Q. How to design experiments to evaluate Leporin B’s cytotoxicity against tumor cell lines?

Basic Begin by selecting relevant human tumor cell lines (e.g., MCF-7, A549, or HepG2) and establish a dose-response curve using standardized assays like MTT or SRB. Include positive controls (e.g., doxorubicin) and negative controls (untreated cells). Calculate IC50 values using nonlinear regression models. Ensure cell viability assays are performed in triplicate to account for variability .

Q. What methodologies are essential for structural elucidation of this compound?

Basic Combine nuclear magnetic resonance (NMR) spectroscopy (1D <sup>1</sup>H, <sup>13</sup>C, and 2D COSY, HSQC, HMBC) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For stereochemical determination, use NOESY/ROESY experiments and electronic circular dichroism (ECD) to assign absolute configurations. Reference analogous tetramic acid derivatives for comparative analysis .

How to formulate a hypothesis-driven research question on this compound’s antimicrobial activity?

Basic Apply the PICO framework:

  • P (Population): Microbial strains (e.g., Candida albicans, Staphylococcus aureus).
  • I (Intervention): this compound treatment at varying concentrations.
  • C (Comparison): Standard antimicrobial agents (e.g., fluconazole, vancomycin).
  • O (Outcome): Minimum inhibitory concentration (MIC) and zone of inhibition. This structure ensures testability and alignment with existing literature gaps .

Q. What criteria should guide the selection of solvents for this compound solubility studies?

Basic Prioritize solvents with low toxicity for in vitro assays (e.g., DMSO for stock solutions, diluted in culture media to ≤0.1% v/v). Validate solubility via dynamic light scattering (DLS) or HPLC to detect aggregation. Include polarity-matched solvents (e.g., methanol, acetonitrile) for comparative stability assessments .

Q. How to ensure reproducibility in this compound synthesis protocols?

Basic Document reaction conditions (temperature, pH, incubation time), purification steps (HPLC gradients, column specifications), and characterization data (NMR chemical shifts, HRMS peaks). Deposit raw spectra and chromatograms in repositories like Zenodo or Figshare for peer validation .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Conduct meta-analysis of existing datasets to identify variables influencing outcomes (e.g., cell line genetic background, assay incubation time). Validate discrepancies using orthogonal assays (e.g., apoptosis markers vs. viability assays). Adjust experimental conditions (e.g., serum concentration in media) to isolate confounding factors .

Q. What strategies optimize this compound yield in fungal fermentation systems?

Advanced Implement Design of Experiments (DoE) to test variables: carbon/nitrogen sources, temperature, and epigenetic modifiers (e.g., HDAC inhibitors). Monitor yield via LC-MS and correlate with transcriptomic data to identify biosynthetic gene clusters (BGCs). Compare with Scytalidium cuboideum wild-type vs. mutant strains .

Q. How to investigate this compound’s mechanism of action using omics approaches?

Advanced Perform RNA-seq or proteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Validate targets via CRISPR knockdown or pharmacological inhibition. Integrate network pharmacology models to predict protein-ligand interactions .

Q. What analytical methods validate this compound’s stability under physiological conditions?

Advanced Simulate physiological pH (7.4) and temperature (37°C) over 24–72 hours. Quantify degradation products using UPLC-QTOF-MS and molecular networking. Compare stability in serum-containing vs. serum-free media to assess protein-binding effects .

Q. How to address ethical considerations in translating this compound research to preclinical models?

Advanced Follow ARRIVE guidelines for animal studies: justify sample sizes, minimize suffering, and obtain institutional ethics approval. For human cell lines, verify provenance and consent status. Disclose conflicts of interest and adhere to FAIR data principles in publications .

Data Reporting Standards

Include tables summarizing key parameters in publications:

ParameterExample ValuesReference
Cytotoxicity (IC50)2.1 μM (MCF-7), 3.5 μM (A549)
MIC (Antimicrobial)8 μg/mL (C. albicans)
Purity (HPLC)≥95% (λ = 254 nm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.